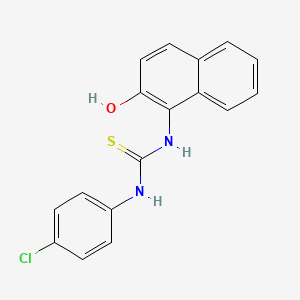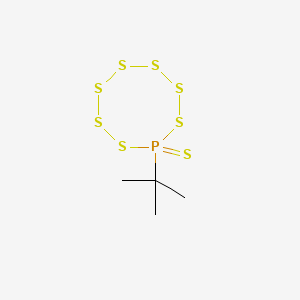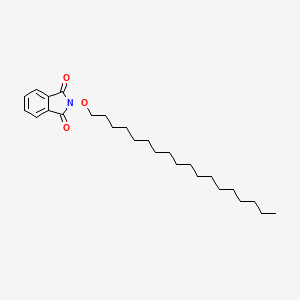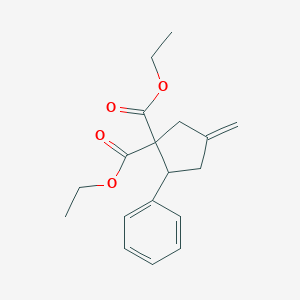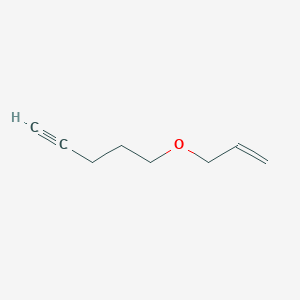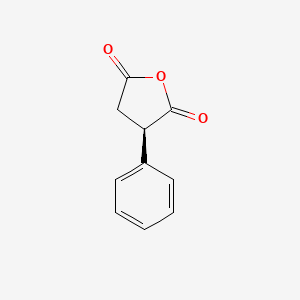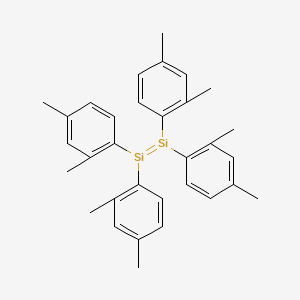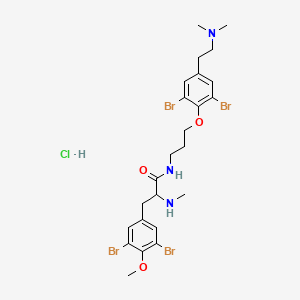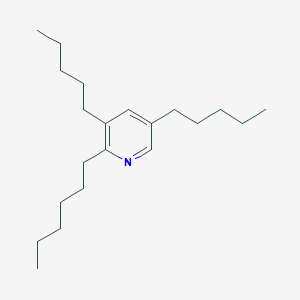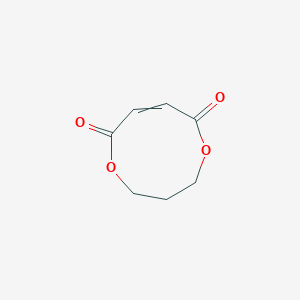![molecular formula C29H42N2O3 B14286790 11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid CAS No. 115271-05-1](/img/structure/B14286790.png)
11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid is a chemical compound known for its unique structure and properties It consists of a long undecanoic acid chain attached to a phenoxy group, which is further linked to a diazenyl group substituted with a hexylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 4-hexylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxybenzoic acid to form the azo compound.
Esterification: The resulting azo compound is esterified with undecanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of 11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid involves its interaction with specific molecular targets. The diazenyl group can undergo redox reactions, influencing cellular processes. Additionally, the phenoxy group can interact with biological membranes, affecting their integrity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid is unique due to its specific structural features, such as the hexylphenyl substitution on the diazenyl group. This structural variation can lead to different physicochemical properties and biological activities compared to similar compounds.
Propriétés
Numéro CAS |
115271-05-1 |
|---|---|
Formule moléculaire |
C29H42N2O3 |
Poids moléculaire |
466.7 g/mol |
Nom IUPAC |
11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoic acid |
InChI |
InChI=1S/C29H42N2O3/c1-2-3-4-11-14-25-16-18-26(19-17-25)30-31-27-20-22-28(23-21-27)34-24-13-10-8-6-5-7-9-12-15-29(32)33/h16-23H,2-15,24H2,1H3,(H,32,33) |
Clé InChI |
IEZMXHIMEZHNNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



